Dobutamine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de dobutamine est une catécholamine synthétique et un agent inotrope à action directe principalement utilisé dans le traitement de l'insuffisance cardiaque aiguë mais potentiellement réversible, telle que celle qui survient pendant une chirurgie cardiaque ou en cas de choc septique ou cardiogénique . Il est également utilisé dans certains types de tests d'effort cardiaque . Le chlorhydrate de dobutamine agit en stimulant les récepteurs bêta-1 adrénergiques du cœur, ce qui entraîne une augmentation de la contractilité myocardique et du volume d'éjection systolique, ce qui se traduit par une augmentation du débit cardiaque .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de dobutamine implique plusieurs étapes. Une méthode courante comprend la réaction de l'anisyl acétone avec la 3,4-diméthoxy phénéthylamine en présence d'un catalyseur et d'un donneur d'acide ou d'hydrogène acide . La réaction est effectuée dans un solvant organique à une température de 30 à 40 °C pendant 1 à 5 heures . Le produit intermédiaire est ensuite déméthylé sous l'action d'un acide de Lewis à 10-20 °C et ensuite salifié dans de l'acide chlorhydrique concentré pour obtenir du chlorhydrate de dobutamine .

Méthodes de production industrielle : Dans les milieux industriels, la préparation du chlorhydrate de dobutamine implique l'utilisation de réactifs de haute pureté et de conditions de réaction contrôlées pour assurer la constance et la qualité du produit final. Le processus comprend généralement des étapes telles que la cristallisation, la filtration et le séchage sous vide pour obtenir du chlorhydrate de dobutamine sous sa forme la plus pure .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de dobutamine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Le chlorhydrate de dobutamine peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant du gaz hydrogène en présence d'un catalyseur au palladium.

Substitution : Les réactions de substitution peuvent impliquer l'utilisation d'agents halogénants comme le chlorure de thionyle ou le tribromure de phosphore.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire les alcools ou les amines correspondants.

4. Applications de la recherche scientifique

Le chlorhydrate de dobutamine a un large éventail d'applications de recherche scientifique :

Médecine : Cliniquement, il est utilisé pour gérer l'insuffisance cardiaque avancée et pour effectuer des tests d'effort cardiaque.

5. Mécanisme d'action

Le chlorhydrate de dobutamine exerce ses effets en stimulant directement les récepteurs bêta-1 adrénergiques du cœur . Cette stimulation entraîne une augmentation de la contractilité myocardique et du volume d'éjection systolique, ce qui se traduit par une augmentation du débit cardiaque . Le composé a des effets négligeables sur les récepteurs bêta-2 ou alpha, ce qui minimise son impact sur la fréquence cardiaque et la résistance vasculaire . La cible moléculaire principale est le récepteur bêta-1 adrénergique, et la voie impliquée comprend l'activation de l'adénylate cyclase, conduisant à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc) et à l'activation subséquente de la protéine kinase A (PKA) .

Composés similaires :

Dopamine : Comme le chlorhydrate de dobutamine, la dopamine est une catécholamine avec des effets inotropes.

Milrinone : La milrinone est un inhibiteur de la phosphodiestérase avec des effets inotropes et vasodilatateurs.

Unicité du chlorhydrate de dobutamine : Le chlorhydrate de dobutamine est unique dans sa stimulation sélective des récepteurs bêta-1 adrénergiques, ce qui lui permet d'augmenter la contractilité cardiaque sans affecter significativement la fréquence cardiaque ou la résistance vasculaire . Cette sélectivité le rend particulièrement utile dans la gestion de l'insuffisance cardiaque aiguë et dans la réalisation de tests d'effort cardiaque .

Applications De Recherche Scientifique

Medical Uses

1. Heart Failure Management

Dobutamine is indicated for the short-term treatment of acute heart failure, especially in cases of cardiogenic shock or during recovery from cardiac surgery. It is particularly useful when cardiac output is insufficient to meet circulatory demands due to depressed myocardial contractility. The drug's positive inotropic effect helps increase stroke volume and cardiac output without significantly increasing systemic vascular resistance .

2. Stress Testing

In cardiology, dobutamine is employed as a pharmacologic agent for stress testing, particularly in patients who are unable to perform physical exercise. It induces a state of increased myocardial oxygen demand, allowing for the assessment of coronary artery disease through echocardiography or nuclear imaging .

3. Off-Label Uses

Dobutamine is also utilized off-label for various conditions:

- Palliative Care: In patients with late-stage heart failure who are not candidates for mechanical support or transplantation, dobutamine can provide symptomatic relief by maintaining systemic blood flow .

- Postoperative Care: Research indicates that dobutamine may help mitigate early postoperative cognitive dysfunction in elderly patients undergoing major surgeries .

- Veterinary Medicine: Dobutamine has applications in veterinary practices, particularly for managing hypotensive states during anesthesia in animals .

Dosage and Administration

The typical dosage of this compound ranges from 2.5 to 10 micrograms per kilogram per minute via continuous intravenous infusion. In some cases, higher doses may be required but should be administered cautiously to avoid exacerbating myocardial ischemia .

Case Studies

Case Study 1: Cardiogenic Shock Management

A study involving patients with cardiogenic shock demonstrated that dobutamine infusion significantly improved cardiac output and organ perfusion compared to standard therapy alone. Patients receiving dobutamine exhibited marked increases in mean arterial pressure and urine output, indicating enhanced renal perfusion .

Case Study 2: Postoperative Cognitive Dysfunction

In a randomized controlled trial, elderly patients who received dobutamine during major surgery experienced lower rates of postoperative cognitive dysfunction compared to those who did not receive the drug. This suggests that dobutamine's hemodynamic support may play a protective role in maintaining cerebral perfusion during critical periods following surgery .

Summary Table of Applications

| Application | Indication | Mechanism |

|---|---|---|

| Acute Heart Failure | Short-term treatment of cardiogenic shock | Increases cardiac contractility |

| Stress Testing | Pharmacologic stress test | Induces increased myocardial oxygen demand |

| Palliative Care | Symptomatic relief in late-stage heart failure | Maintains systemic blood flow |

| Postoperative Care | Mitigates cognitive dysfunction | Improves cerebral perfusion |

| Veterinary Medicine | Manages hypotension during anesthesia | Enhances cardiac output |

Mécanisme D'action

Dobutamine hydrochloride exerts its effects by directly stimulating the beta-1 adrenergic receptors of the heart . This stimulation leads to increased myocardial contractility and stroke volume, resulting in enhanced cardiac output . The compound has negligible effects on beta-2 or alpha receptors, which minimizes its impact on heart rate and vascular resistance . The primary molecular target is the beta-1 adrenergic receptor, and the pathway involved includes the activation of adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA) .

Comparaison Avec Des Composés Similaires

Dopamine: Like dobutamine hydrochloride, dopamine is a catecholamine with inotropic effects.

Milrinone: Milrinone is a phosphodiesterase inhibitor with inotropic and vasodilatory effects.

Uniqueness of this compound: this compound is unique in its selective stimulation of beta-1 adrenergic receptors, which allows it to increase cardiac contractility without significantly affecting heart rate or vascular resistance . This selectivity makes it particularly useful in managing acute heart failure and performing cardiac stress tests .

Activité Biologique

Dobutamine hydrochloride is a synthetic catecholamine primarily used as a direct-acting inotropic agent. It is predominantly employed in clinical settings to manage conditions associated with low cardiac output, such as acute heart failure and cardiogenic shock. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical applications, and relevant research findings.

Dobutamine primarily exerts its effects through selective stimulation of beta-1 adrenergic receptors in the heart. This results in increased myocardial contractility and stroke volume, which ultimately enhances cardiac output. Unlike other inotropic agents like dopamine, dobutamine does not promote the release of endogenous norepinephrine, which helps to minimize adverse effects such as excessive heart rate increase or vasoconstriction .

Key Mechanisms:

- Beta-1 Receptor Agonism: Increases myocardial contractility.

- Mild Beta-2 Activity: Contributes to vasodilation and reduces systemic vascular resistance (SVR).

- Minimal Alpha Activity: Helps to prevent excessive vasoconstriction .

Pharmacokinetics

Dobutamine has a rapid onset of action, typically within 1 to 2 minutes after intravenous administration. The peak effect may take up to 10 minutes to manifest. Its plasma half-life is approximately 2 minutes, and it is primarily metabolized through catechol methylation and conjugation. The main metabolites excreted in urine are conjugates of dobutamine and 3-O-methyl dobutamine, with the latter being inactive .

Clinical Applications

Dobutamine is indicated for:

- Acute Heart Failure: To improve cardiac output in patients with compromised cardiac function.

- Cardiogenic Shock: To support hemodynamic stability.

- Stress Testing: As a pharmacological agent to simulate exercise-induced stress on the heart .

Table 1: Summary of Clinical Studies on Dobutamine

Stability and Storage

Research indicates that dobutamine maintains stability under acidic conditions but can degrade under high temperatures or exposure to light. For example, degradation studies showed that samples stored at elevated temperatures exhibited significant loss of potency over time. Proper storage conditions are crucial for maintaining the efficacy of dobutamine preparations .

Propriétés

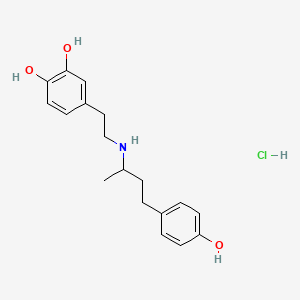

IUPAC Name |

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKADKWNRWCIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964383 | |

| Record name | DL-Dobutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49745-95-1, 52663-81-7 | |

| Record name | Dobutamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49745-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dobutamine hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dobutamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Dobutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-[[3-(p-hydroxyphenyl)-1-methylpropyl]amino]ethyl]pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOBUTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WR771DJXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dobutamine hydrochloride?

A1: this compound primarily acts as a β₁-adrenergic receptor agonist. [, ] While it also interacts with β₂ and α₁-adrenergic receptors, its affinity for β₁ receptors is significantly higher, leading to its characteristic inotropic and chronotropic effects. [, ]

Q2: What are the downstream effects of this compound binding to β₁-adrenergic receptors?

A2: Upon binding to β₁-adrenergic receptors, this compound stimulates the production of cyclic adenosine monophosphate (cAMP). [] Increased cAMP levels activate protein kinase A, leading to phosphorylation of various proteins involved in myocardial contractility, including calcium channels. [] This results in increased intracellular calcium concentrations, enhancing the force and rate of cardiac muscle contraction. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C₁₈H₂₃NO₃·HCl, and its molecular weight is 337.85 g/mol. [, ]

Q4: Does the research discuss any catalytic properties of this compound?

A4: The provided research focuses primarily on the pharmacological properties of this compound. No catalytic properties or applications are discussed within these studies.

Q5: Is there any information on computational chemistry studies, SAR analysis, or formulation strategies for this compound within the provided research?

A5: While the research highlights the importance of this compound's structure for its activity, specific details regarding computational chemistry studies, detailed SAR analysis, or advanced formulation strategies are not elaborated upon in the provided papers.

Q6: How is this compound administered, and what is its typical route of elimination?

A8: this compound is primarily administered intravenously due to its poor oral bioavailability. [, ] It undergoes rapid metabolism, primarily by conjugation and methylation in the liver and other tissues. [] Elimination occurs primarily through urine, with metabolites accounting for the majority of excreted compounds. []

Q7: What are the primary applications of this compound in clinical settings?

A9: this compound is frequently used in intensive care settings for short-term management of heart failure, particularly in cases of cardiogenic shock. [, , ] Its ability to increase cardiac output and improve tissue perfusion makes it valuable in these critical situations. [, ]

Q8: Does this compound exhibit any antibacterial activity?

A10: While primarily known for its cardiovascular effects, in vitro studies surprisingly show that this compound possesses inhibitory action against a range of gram-positive and gram-negative bacteria. [] Further investigation is needed to determine its clinical relevance as a potential antibacterial agent.

Q9: Does the research discuss any resistance mechanisms to this compound?

A9: The provided studies primarily focus on this compound's pharmacological actions and do not delve into potential resistance mechanisms.

Q10: Does the available research provide information about the toxicity profile, drug delivery strategies, or biomarkers related to this compound treatment?

A10: The primary focus of the provided research is on the therapeutic applications and analytical methods for this compound. Specific details on its toxicology, targeted drug delivery approaches, or associated biomarkers are not extensively addressed in these studies.

Q11: What analytical techniques are commonly employed for the quantification of this compound?

A13: High-performance liquid chromatography (HPLC) is widely used for the determination of this compound in pharmaceutical preparations and biological samples. [, , , , ] Various HPLC methods, including reversed-phase, ion-pair, and hydrophilic interaction chromatography, have been developed and validated for this purpose. [, , ]

Q12: What other analytical methods are available for the detection of this compound?

A12: Besides HPLC, several other analytical methods have been explored for this compound analysis. These include:

- Spectrophotometry: Colorimetric methods utilizing reagents like thiosemicarbazide [] and 3-methylbenzothiazolin-2-one hydrazone [] offer simple and cost-effective alternatives for quantifying this compound.

- Spectrofluorimetry: A highly sensitive method based on the inhibitory effect of this compound on the hemoglobin-catalyzed reaction between hydrogen peroxide and L-tyrosine has been developed. []

- Chemiluminescence: Methods based on the enhancement or inhibition of chemiluminescence reactions have shown promise for sensitive this compound detection. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS proves valuable for analyzing volatile impurities, including genotoxic impurities like 2-bromopropane, in this compound samples. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.